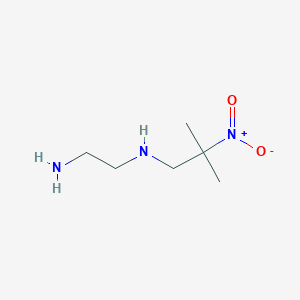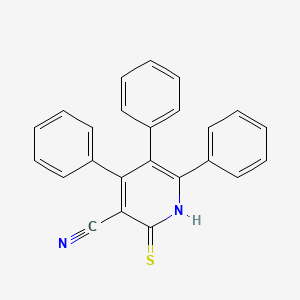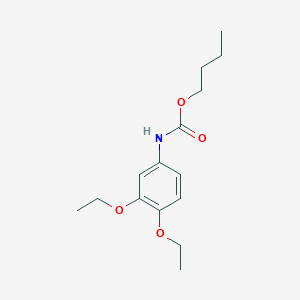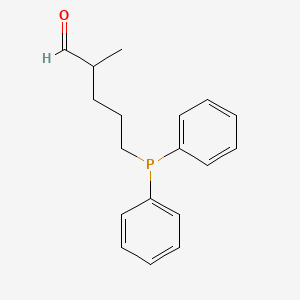
Trimethyl(pyren-4-YL)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(pyren-4-YL)silane is an organosilicon compound that features a pyrene moiety attached to a silicon atom through a trimethylsilyl group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the chemical versatility of silanes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(pyren-4-YL)silane typically involves the reaction of pyrene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Pyrene+(CH3)3SiCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
Trimethyl(pyren-4-YL)silane can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The silane group can participate in hydrosilylation reactions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like lithium aluminum hydride or Grignard reagents.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Silane-functionalized alkanes or alkenes.
Substitution: Various substituted pyrene derivatives.
科学的研究の応用
Trimethyl(pyren-4-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Medicine: Explored for its potential in drug delivery systems, leveraging the stability and biocompatibility of the silane group.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the pyrene moiety, making it less suitable for applications requiring fluorescence.
Triethylsilane: Another trialkylsilane, but with ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups, used as a radical reducing agent.
Uniqueness
Trimethyl(pyren-4-YL)silane is unique due to the combination of the pyrene moiety’s photophysical properties and the silane group’s chemical versatility. This makes it particularly valuable in applications requiring both fluorescence and reactivity, such as in advanced materials and bioimaging.
特性
| 116060-97-0 | |
分子式 |
C19H18Si |
分子量 |
274.4 g/mol |
IUPAC名 |
trimethyl(pyren-4-yl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)17-12-15-8-4-6-13-10-11-14-7-5-9-16(17)19(14)18(13)15/h4-12H,1-3H3 |
InChIキー |
DTHHBRGNQAAQBO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)







